molecular formula C18H12Cl2N2O4 B6015742 5-(3,4-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)-2-furamide

5-(3,4-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)-2-furamide

Cat. No.: B6015742
M. Wt: 391.2 g/mol
InChI Key: ODYFKDYFWAHAAD-UHFFFAOYSA-N
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Description

5-(3,4-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)-2-furamide is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl, nitrophenyl, and furamide groups

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O4/c1-10-2-4-12(22(24)25)9-15(10)21-18(23)17-7-6-16(26-17)11-3-5-13(19)14(20)8-11/h2-9H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYFKDYFWAHAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)-2-furamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of 3,4-dichlorophenyl intermediate: This step involves the chlorination of phenyl compounds to introduce chlorine atoms at the 3 and 4 positions.

    Nitration of 2-methylphenyl:

    Furamide formation: The final step involves the formation of the furamide ring through cyclization reactions, often using furfural and amine derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon, or other reducing agents.

    Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Aminated derivatives: Formed through reduction of the nitro group.

    Hydroxylated derivatives: Formed through oxidation reactions.

    Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

5-(3,4-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)-2-furamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dichlorophenyl and nitrophenyl groups allow it to bind to active sites, inhibiting or modulating the activity of target proteins. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-dichlorophenyl)-N-(2-methyl-5-aminophenyl)-2-furamide: Similar structure but with an amine group instead of a nitro group.

    5-(3,4-dichlorophenyl)-N-(2-methyl-5-hydroxyphenyl)-2-furamide: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

5-(3,4-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)-2-furamide is unique due to its combination of dichlorophenyl, nitrophenyl, and furamide groups, which confer specific chemical and biological properties

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